Methyl 2-isocyanato-4-methylbenzoate
Description
Methyl 2-isocyanato-4-methylbenzoate is an aromatic compound featuring a benzoate ester backbone substituted with a methyl group at the 4-position and a reactive isocyanate group (-NCO) at the 2-position. This structure confers unique chemical properties, particularly due to the isocyanate moiety, which is highly electrophilic and reactive toward nucleophiles like amines, alcohols, and water. The compound is of interest in synthetic organic chemistry, polymer science, and pharmaceutical intermediates, where its reactivity enables applications in crosslinking, covalent binding, and functionalization of materials .
Properties
IUPAC Name |
methyl 2-isocyanato-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)9(5-7)11-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMKHKZRJRFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-4-methylbenzoate can be synthesized through the reaction of methyl 4-methylbenzoate with phosgene in the presence of a base. The reaction typically involves the following steps:
- Methyl 4-methylbenzoate is dissolved in an organic solvent such as dichloromethane.
- Phosgene is introduced into the solution while maintaining a low temperature.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Methyl 2-isocyanato-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of methyl 2-isocyanato-4-methylbenzoate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical synthesis processes, where the compound acts as an intermediate to introduce functional groups into target molecules.
Comparison with Similar Compounds
Substituent-Driven Reactivity
Methyl 4-Acetamido-2-Hydroxybenzoate () :
This compound shares the benzoate ester framework but substitutes the 4-methyl and 2-isocyanate groups with a 4-acetamido (-NHCOCH₃) and 2-hydroxy (-OH) group. The acetamido and hydroxy groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents. In contrast, the isocyanate group in this compound imparts electrophilicity, enabling reactions with nucleophiles (e.g., forming urea or carbamate linkages) .Methyl Shikimate () :

A cyclic ester derivative of shikimic acid, methyl shikimate lacks aromaticity but shares ester functionality. Its spectroscopic profile (¹H/¹³C NMR, FTIR) is dominated by hydroxyl and ester carbonyl signals (e.g., FTIR: ~1700 cm⁻¹ for C=O), whereas this compound would exhibit additional sharp IR bands at ~2250 cm⁻¹ (N=C=O stretching) .
Diterpene Methyl Esters (Evidences 4–5)
Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters are diterpenoid derivatives with methyl ester groups. While these lack aromaticity and isocyanate functionality, they highlight the role of ester groups in modulating lipophilicity and biological activity (e.g., antimicrobial properties in plant resins). This compound’s aromaticity and isocyanate group likely enhance its utility in synthetic polymers rather than natural product applications .
Spectroscopic and Analytical Data Comparison
NMR and FTIR Profiles
Chromatographic Behavior
- This compound’s lipophilic aromatic core and polar isocyanate group would result in intermediate retention times in reversed-phase HPLC, distinct from diterpene methyl esters (e.g., torulosic acid methyl ester in ), which elute later due to higher hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

